(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 623935-96-6
VCID: VC20172184
InChI: InChI=1S/C26H26ClN3OS2/c1-2-3-4-5-9-16-29-25(31)23(33-26(29)32)17-20-18-30(22-10-7-6-8-11-22)28-24(20)19-12-14-21(27)15-13-19/h6-8,10-15,17-18H,2-5,9,16H2,1H3/b23-17-
SMILES:
Molecular Formula: C26H26ClN3OS2
Molecular Weight: 496.1 g/mol

(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 623935-96-6

Cat. No.: VC20172184

Molecular Formula: C26H26ClN3OS2

Molecular Weight: 496.1 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one - 623935-96-6

Specification

CAS No. 623935-96-6
Molecular Formula C26H26ClN3OS2
Molecular Weight 496.1 g/mol
IUPAC Name (5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C26H26ClN3OS2/c1-2-3-4-5-9-16-29-25(31)23(33-26(29)32)17-20-18-30(22-10-7-6-8-11-22)28-24(20)19-12-14-21(27)15-13-19/h6-8,10-15,17-18H,2-5,9,16H2,1H3/b23-17-
Standard InChI Key HLPCOQVXJYEDFV-QJOMJCCJSA-N
Isomeric SMILES CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/SC1=S
Canonical SMILES CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)SC1=S

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one delineates its core structure:

  • A thiazolidin-4-one ring (positions 1–4) with a thiocarbonyl group at position 2.

  • A Z-configured methylene bridge at position 5, linking the thiazolidinone to a 3-(4-chlorophenyl)-1-phenylpyrazole moiety.

  • A heptyl chain (-C₇H₁₅) substituted at position 3 of the thiazolidinone.

The molecular formula is C₂₇H₂₇ClN₄OS₂, with a molar mass of 539.16 g/mol .

Stereochemical and Crystallographic Considerations

While X-ray data for the heptyl variant is unavailable, analogous compounds like (2Z,5Z)-5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one demonstrate planar arrangements of the pyrazole-thiazolidinone core, with substituents like phenyl groups deviating from this plane by 33–61° . Such distortions influence packing efficiency and solubility.

Table 1: Comparative Structural Parameters of Thiazolidinone Analogs

CompoundCore Planarity (°)Substituent Twist (°)Reference
Heptyl variant (this study)N/AN/A
(2Z,5Z)-3-phenylthiazolidin-4-one analog9.8–10.033.2–61.2
3-(1-Phenylethyl) variant8.5–12.345.7–58.9

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of Z-configured thiazolidinones typically involves:

  • Knoevenagel condensation: Reaction of a thiazolidin-4-one with an aldehyde-bearing heterocycle (e.g., pyrazole-4-carbaldehyde derivatives).

  • Piperidine-catalyzed cyclization: As demonstrated in the preparation of (2Z,5Z)-3-phenylthiazolidin-4-one, refluxing precursors in ethanol with piperidine yields the target compound in ~82% yield .

For the heptyl variant, substituting 3-aminoheptane or heptyl isocyanate in place of phenyl-containing reagents could introduce the alkyl chain.

Challenges in Alkyl Substitution

Long alkyl chains like heptyl may hinder crystallization due to increased conformational flexibility. In the structurally related 3-(1-phenylethyl) variant, recrystallization from dimethylformamide (DMF) was required to obtain pure product .

Physicochemical Properties

Solubility and Partition Coefficients

  • LogP (predicted): ~5.2 (high lipophilicity due to heptyl and aryl groups).

  • Solubility: Likely insoluble in water; moderately soluble in DMF, DMSO, or dichloromethane.

IR Spectroscopy

Key absorptions:

  • ν(C=O): 1680–1700 cm⁻¹ (thiazolidinone carbonyl).

  • ν(C=S): 1240–1260 cm⁻¹ (thiocarbonyl stretch) .

NMR Spectroscopy

  • ¹H NMR: Expected signals include:

    • δ 1.2–1.4 ppm (heptyl CH₂ groups).

    • δ 7.2–8.1 ppm (aromatic protons from pyrazole and phenyl rings).

  • ¹³C NMR: Thiocarbonyl carbon at δ 190–200 ppm .

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